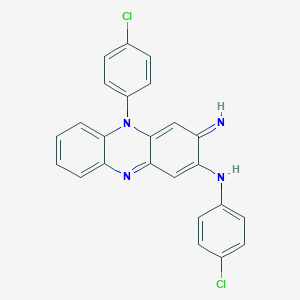

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Description

Properties

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZIPZIQIQTNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878650 | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102262-55-5 | |

| Record name | N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of N-(4-Chlorophenyl)-2-nitroaniline (4)

Flow Chemistry Approach :

A packed-bed reactor with KOH-supported sand in dimethyl sulfoxide (DMSO) at 50°C achieves 100% conversion of p-chloroaniline and o-nitrofluorobenzene within 27 minutes. Lowering the residence time to 11 minutes retains 92% conversion, demonstrating the method’s robustness.

Batch Method :

Traditional protocols use microwave irradiation at 180°C with K₂CO₃/KF in dichloromethane (DCM), yielding 4 after 16 hours. While effective, this method requires prolonged heating and manual extraction, making it less suitable for industrial scaling.

Key Optimization Parameters for 4 :

Reduction to N 1-(4-Chlorophenyl)benzene-1,2-diamine (5)

Continuous Flow Reduction :

A lab-scale flow reactor with tris(acetylacetonato)iron(III) (25 mol%) and hydrazine hydrate (3.5 equiv) in DMSO at 130°C achieves full conversion of 4 to 5 in 12 minutes. The use of DMSO enhances homogeneity, critical for maintaining consistent flow rates.

Batch Hydrogenation :

Pd/C-catalyzed hydrogenation in acetonitrile at room temperature provides 5 in high yield but necessitates inert conditions and post-reaction filtration.

Cyclization to this compound (6)

Microwave-Assisted Synthesis :

Heating 5 with FeCl₃·6H₂O in acetic acid/water under microwave irradiation at 110°C for 90 minutes yields 6 in 73% isolated yield. The method’s efficiency stems from rapid, uniform heating, which minimizes side reactions.

Flow Chemistry Challenges :

Initial attempts to synthesize 6 in PTFE tubular reactors with DCM or methanol failed due to poor solubility. Switching to a DMSO/water cosolvent system at elevated temperatures (50–80°C) resolved this, achieving 68% conversion.

Comparative Analysis of Methodologies

Reaction Efficiency

| Method | Time | Yield (%) | Scalability |

|---|---|---|---|

| Flow Synthesis | 12–27 min | 92–100 | High |

| Microwave Batch | 90 min | 73 | Moderate |

| Traditional Batch | 16–24 h | 65–80 | Low |

Continuous flow methods outperform batch processes in both speed and yield, attributed to precise temperature control and reduced intermediate handling.

Solvent and Base Selection

-

DMSO Superiority : In flow synthesis, DMSO enhances reaction homogeneity and facilitates higher substrate concentrations (0.23 M vs. 0.08 M in methanol).

-

Base Impact : KOH in DMSO achieves full conversion of 4 , whereas Cs₂CO₃ or DBU underperform due to poor solubility.

Characterization and Quality Control

Spectroscopic Data

Purity Standards

Industrial suppliers report purity ≥97% via HPLC, validated by batch-specific Certificates of Analysis (CoA).

Industrial Applications and Scalability

Chemical Reactions Analysis

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is its role as an impurity in Clofazimine, an antibiotic used primarily to treat leprosy and multidrug-resistant tuberculosis (MDR-TB). Research indicates that compounds structurally similar to Clofazimine exhibit significant activity against various bacterial strains.

Case Study: Clofazimine and Its Impurities

A study published in the Journal of Antimicrobial Chemotherapy highlighted the importance of understanding impurities like this compound in the pharmacological profiles of antibiotics. The study demonstrated that while Clofazimine is effective against Mycobacterium leprae and Mycobacterium tuberculosis, impurities can influence the overall efficacy and safety profile of the drug .

Drug Development

In drug formulation and development, the characterization of impurities is crucial. This compound serves as a model compound for studying the stability and degradation pathways of Clofazimine.

Research Findings

Research conducted by Pharmaffiliates indicated that understanding the degradation products of Clofazimine can aid in improving its formulation stability. This is essential for ensuring therapeutic efficacy over time .

Structure-Activity Relationship (SAR) Studies

This compound is utilized in SAR studies to derive insights into how structural modifications affect biological activity. By analyzing various derivatives of this compound, researchers can identify potential new leads for antibiotic development.

Example Findings

A systematic review on phenazine derivatives published in Medicinal Chemistry discussed how modifications at different positions on the phenazine ring could enhance antimicrobial potency. Such studies often reference this compound as a benchmark for evaluating new compounds .

Potential Anti-Cancer Applications

Emerging research suggests that compounds related to this compound may possess anti-cancer properties. Some studies have indicated that phenazine derivatives can induce apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A recent study investigated the cytotoxic effects of various phenazine derivatives on cancer cell lines. The findings suggested that certain modifications to the phenazine structure could lead to enhanced anti-cancer activity, positioning this compound as a potential candidate for further investigation in oncology .

Mechanism of Action

The mechanism of action of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves its interaction with bacterial DNA. The compound intercalates into the DNA, disrupting its function and leading to the inhibition of bacterial growth. It also affects the bacterial respiratory chain and ion transporters, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Key Structural Differences

Structural Insights :

- The target compound differs from clofazimine by replacing the isopropylimino group with an imino group, reducing molecular weight by ~42 Da .

Physicochemical Properties

Key Observations :

Metabolism

Pharmacological Activity

Key Findings :

- Clofazimine’s isopropylimino group is essential for binding to mycobacterial RNA and membrane disruption .

- The target compound’s imino group may reduce lipophilicity, impairing membrane penetration and efficacy .

Analytical and Regulatory Considerations

Biological Activity

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS Number: 102262-55-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant studies that highlight its efficacy and applications.

The molecular formula of this compound is C24H16Cl2N4, with a molecular weight of approximately 431.32 g/mol. The compound features a complex structure characterized by two 4-chlorophenyl groups and an imino group attached to a phenazine core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H16Cl2N4 |

| Molecular Weight | 431.32 g/mol |

| Melting Point | 280-283 °C (decomp) |

| Boiling Point | 568.8 ± 50.0 °C (predicted) |

| Density | 1.38 ± 0.1 g/cm³ (predicted) |

| pKa | 8.53 ± 0.70 (predicted) |

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its phenazine structure is known for redox-active properties, which can disrupt bacterial cell membranes and inhibit growth.

- Anticancer Potential : Research indicates that phenazine derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to metabolic dysregulation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects : A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies showed that this compound could induce apoptosis in human breast cancer cells through ROS generation and activation of caspase pathways .

Table 2: Summary of Biological Activities

Q & A

Basic: What are the key synthetic pathways for preparing N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and imine formation. For example, analogous triazine derivatives (e.g., in ) utilize coupling reactions between chlorophenyl amines and heterocyclic precursors. Optimization requires:

- Catalyst selection : Bases like K₂CO₃ or coupling agents (e.g., EDCI/HOBt) for amide bond formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for aromatic substitutions .

- Temperature control : Stepwise heating (e.g., 80–120°C) to avoid side reactions during cyclization .

- Purity monitoring : Use HPLC or LC-MS to track intermediates and final product purity .

Basic: How can spectroscopic and computational methods be used to confirm the structure of this compound?

- Spectroscopy :

- Computational validation :

Advanced: What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Discrepancies may arise in reaction pathways or stability predictions. To address this:

- Multi-method validation : Cross-check DFT results with ab initio methods (e.g., MP2) for energy barriers .

- In situ monitoring : Use real-time techniques like Raman spectroscopy to track reaction intermediates .

- Sensitivity analysis : Test computational models against varied experimental conditions (e.g., pH, solvent) to identify outliers .

Advanced: How does the electronic configuration of the chlorophenyl and imino groups influence this compound’s stability under oxidative conditions?

- Electron-withdrawing effects : The 4-chlorophenyl groups reduce electron density on the phenazine core, increasing resistance to oxidation .

- Imine tautomerism : The 3-imino group may undergo keto-enol tautomerism, affecting redox stability. Use cyclic voltammetry to measure oxidation potentials .

- Degradation pathways : Accelerated stability testing (e.g., under H₂O₂ exposure) coupled with LC-MS identifies decomposition products .

Advanced: What experimental designs are recommended to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Binding assays :

- Cellular assays :

Methodological: How can researchers address low yields in the final step of synthesizing this compound?

- Reaction engineering :

- Byproduct analysis :

Methodological: What are best practices for ensuring reproducibility in studies involving this compound?

- Standardized protocols :

- Collaborative validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.